N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its potential use as a therapeutic agent due to its biological activity.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. This inhibition affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . Molecular docking studies have indicated that the compound binds effectively to amino acids around the SDH active pocket .
Comparison with Similar Compounds
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease. These compounds share the 1,2,4-oxadiazole core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-16-20-18(24-21-16)14-10-6-7-11-15(14)19-17(22)12-23-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCJLDBTYSETLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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